molecular formula C16H22N4O4 B13697596 N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine

N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine

Cat. No.: B13697596
M. Wt: 334.37 g/mol
InChI Key: SMQURWREQZWUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine is a chemical compound with the molecular formula C16H22N4O4The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to an imidazo[1,2-a]pyrazin-6-amine core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine typically involves the protection of the amine group on the imidazo[1,2-a]pyrazine ring with Boc groups. This can be achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc protecting groups can be removed under physiological conditions, releasing the active amine, which can then interact with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine is unique due to its specific imidazo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

tert-butyl N-imidazo[1,2-a]pyrazin-6-yl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H22N4O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-10-19-8-7-17-11(19)9-18-12/h7-10H,1-6H3

InChI Key

SMQURWREQZWUQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CN2C=CN=C2C=N1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.